molecular formula C14H19N3O B14253488 2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine CAS No. 251450-11-0

2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine

Cat. No.: B14253488
CAS No.: 251450-11-0
M. Wt: 245.32 g/mol
InChI Key: HXPOXCFCESUOEW-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring, a phenyl group, and an ethanamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Methoxy Group: The methoxy group can be introduced by reacting the phenyl-substituted pyrazole with methanol in the presence of an acid catalyst.

    Introduction of the Ethanamine Moiety: The final step involves the reaction of the methoxy-substituted pyrazole with N-methylethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

    Condensation: Condensation reactions can be performed to form larger molecules by combining the compound with other reactants.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

    Condensation: Aldehydes, ketones, or carboxylic acids, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: Known for their diverse pharmacological activities and used as building blocks in organic synthesis.

    Quinolinyl-pyrazoles: Studied for their potential therapeutic applications and unique chemical properties.

    Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.

Uniqueness

2-((1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

251450-11-0

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C14H19N3O/c1-15-10-11-18-14(12-6-4-3-5-7-12)13-8-9-16-17(13)2/h3-9,14-15H,10-11H2,1-2H3

InChI Key

HXPOXCFCESUOEW-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=NN2C

Origin of Product

United States

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